Welcome to the BenchChem Online Store!
molecular formula C13H18O4 B8653378 2-(3,4-Dimethoxyphenoxy)oxane CAS No. 66967-25-7

2-(3,4-Dimethoxyphenoxy)oxane

Cat. No. B8653378
M. Wt: 238.28 g/mol
InChI Key: IYVVMXHXNXUWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04535183

Procedure details

3,4-Dimethoxyphenol tetrahydropyranyl ether (47.6 g, 0.2 M) was lithiated with phenyllithium (from 21.02 ml bromobenzene and 2.89 g lithium), formylated by the addition of dry dimethylformamide (15 ml) and subsequently hydrolysed in an analogous manner to that described in example 2(E). The crude product was distilled under high vacuum to give 2,3-dimethoxy-6-hydroxybenzaldehyde as a yellow oil which solidified on standing. After trituration with 40/60 petrol and filtration the product had m.p. 53°-54° C. (Found: C, 59.18; H, 5.54. C9H10O4 requires C, 59.33; H, 5.53%). (C) 5-(2-Formyl-3-hydroxy-4-methoxyphenoxy)pentanoic acid
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
21.02 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1.C1([Li])C=CC=CC=1.CN(C)[CH:27]=[O:28]>>[CH3:17][O:16][C:10]1[C:11]([O:14][CH3:15])=[CH:12][CH:13]=[C:8]([OH:7])[C:9]=1[CH:27]=[O:28]

Inputs

Step One
Name
Quantity
47.6 g
Type
reactant
Smiles
O1C(CCCC1)OC1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
21.02 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C(=CC=C1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.